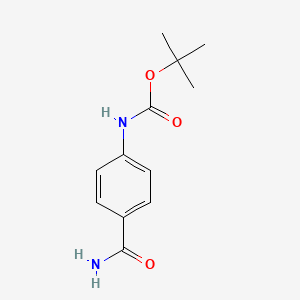
tert-Butyl (4-carbamoylphenyl)carbamate
Descripción general
Descripción
Tert-Butyl (4-carbamoylphenyl)carbamate, also known as Boc-4-amino-phenylcarbamate, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. This compound has gained significant attention due to its diverse applications in various fields of science.
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
Tert-Butyl (4-carbamoylphenyl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds. Zhao et al. (2017) developed a rapid synthetic method for a similar compound, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, which is utilized in the production of omisertinib (AZD9291), a notable medication. Their study optimized the synthesis process and achieved a high yield of 81% through a three-step method, indicating the compound's significance in pharmaceutical manufacturing (Bingbing Zhao et al., 2017).
Organic Chemistry and Catalysis
In the field of organic chemistry, this compound is often involved in various reactions and syntheses. For instance, Ortiz et al. (1999) explored the reaction of O - tert -butyl- N -(chloromethyl)- N -methyl carbamate with lithium and electrophiles, leading to functionalised carbamates. This demonstrates its role in creating structurally diverse compounds, useful in organic synthesis and medicinal chemistry (Javier Ortiz et al., 1999).
Deprotection and Environmental Considerations
An interesting application of tert-butyl carbamates, including this compound, is in deprotection processes. Li et al. (2006) found that aqueous phosphoric acid effectively removes the tert-butyl carbamate group while preserving other acid-sensitive groups. This method is environmentally friendly and demonstrates high selectivity and yield, making it significant in synthetic organic chemistry, particularly in the context of green chemistry (Bryan Li et al., 2006).
Crystallography and Structural Studies
Baillargeon et al. (2017) conducted a study on tert-butyl carbamate derivatives, including tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate. They revealed how these compounds form isostructural families, linked via hydrogen and halogen bonds. This research provides insights into the structural behavior of these compounds, which can be pivotal in materials science and molecular engineering (P. Baillargeon et al., 2017).
Enantioselective Synthesis
In asymmetric synthesis, tert-butyl carbamates are used to produce chiral compounds. For example, Piovan et al. (2011) utilized tert-butyl 2-(1-hydroxyethyl)phenylcarbamate in enzymatic kinetic resolution to obtain optically pure enantiomers. This illustrates its role in the synthesis of chiral organoselenium and organotellurium compounds, which are important in pharmaceuticals and agrochemicals (Leandro Piovan et al., 2011).
Propiedades
IUPAC Name |
tert-butyl N-(4-carbamoylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-9-6-4-8(5-7-9)10(13)15/h4-7H,1-3H3,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMCDNUPDNJJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3104352.png)

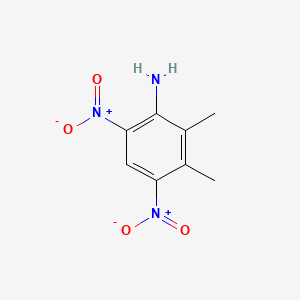
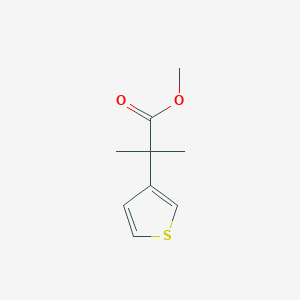


![N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B3104392.png)
![5-Fluorobenzo[d][1,3]dioxole](/img/structure/B3104402.png)
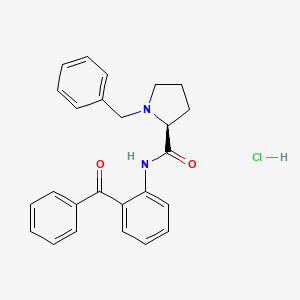
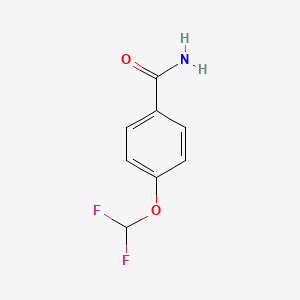
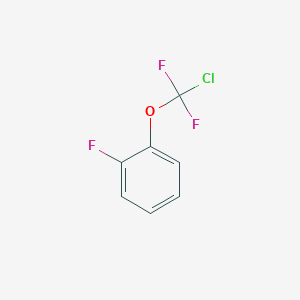
![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B3104444.png)
![3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B3104450.png)
